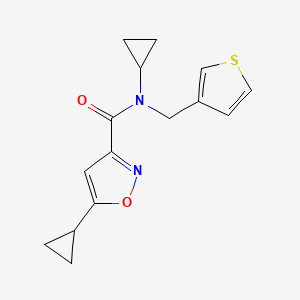

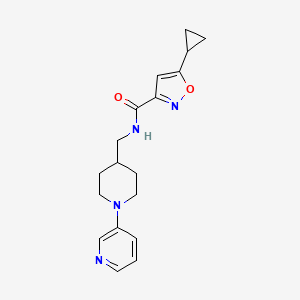

![molecular formula C24H17N3O3S2 B2660599 2-((5-(furan-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide CAS No. 503431-86-5](/img/structure/B2660599.png)

2-((5-(furan-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-((5-(furan-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide” belongs to a class of compounds known as thioxopyrimidines . These compounds are known for their diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .

Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom is often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .

科学的研究の応用

- Application : This compound was synthesized as part of a study on integrating biomass catalytic conversion with organic synthesis techniques .

- Procedure : The first phase of the research involved catalytically transforming N-acetylglucosamine into 5-hydroxymethylfurfural (HMF). The subsequent phase employed a condensation reaction between HMF and 3,3-Dimethyl-2-butanone to synthesize the new compound .

- Results : This two-step process demonstrated the feasibility of converting biomass into valuable chemical precursors and the synthesis of novel compounds through green chemistry principles .

(E)-1-(5-(Hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one

5-Furan-2yl [1,3,4]oxadiazole-2-thiol and 5-Furan-2yl-4H [1,2,4] triazole-3-thiol

- Application : Furan derivatives have shown promising results as antimicrobial agents. They are being explored for their potential in creating more effective and safer antimicrobial drugs .

- Procedure : The synthesis of these furan derivatives involves various methods and their structural reactions. The compounds are then tested for their antibacterial activity against different bacterial strains .

- Results : The furan derivatives have shown remarkable therapeutic efficacy, inspiring medicinal chemists to create numerous innovative antibacterial agents .

- Application : Furan compounds, including 5-hydroxymethylfurfural and furfural, can be synthesized from biomass like rice straw. These compounds have potential applications in biofuels and resin precursors .

- Procedure : The synthesis involves a combined approach of ionic liquid treatment and vacuum steam distillation. The best conditions for furan compound production include a cold trap cooling temperature of –196℃, a system pressure of 10 hPa, a treatment temperature of 180℃, a reaction duration of 30 min, a sample loading of 1wt%, and a particle size range of 45–90 µm .

- Results : Under these conditions, the resultant yield of the furan compounds was quantified at 27.9wt%. The ionic liquid used in the process could be recycled, maintaining consistent yield even after four recycling cycles .

- Application : Furan compounds, including 5-hydroxymethylfurfural (HMF) and furfural (FF), serve as versatile platform molecules derived from the degradation of lignocellulosic cellulose, offering a crucial pathway for the conversion of renewable biomass .

- Procedure & Results : The specific methods of application or experimental procedures, including any relevant technical details or parameters, and a thorough summary of the results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .

- Application : Furan derivatives such as furfural and 5-hydroxymethylfurfural are important sustainable building blocks for bio-jet fuels and biomaterials that are derived from tandem hydrolysis, isomerization, and dehydration of hemicelluloses and celluloses fractions in lignocellulose matrixes .

- Procedure & Results : The specific methods of application or experimental procedures, including any relevant technical details or parameters, and a thorough summary of the results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .

Antibacterial Activity of Novel Furan Derivatives

Production of Furan Compounds from Rice Straw

Electrocatalytic Conversion of Biomass-Derived Furan Compounds

Development of Alcohol Dehydrogenase for Biomaterials and Bio-Jet Fuels

特性

IUPAC Name |

2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N3O3S2/c28-20(25-16-8-3-1-4-9-16)15-32-24-26-22-21(18(14-31-22)19-12-7-13-30-19)23(29)27(24)17-10-5-2-6-11-17/h1-14H,15H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHSQTQUGSQCOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=CS3)C4=CC=CO4)C(=O)N2C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-(furan-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

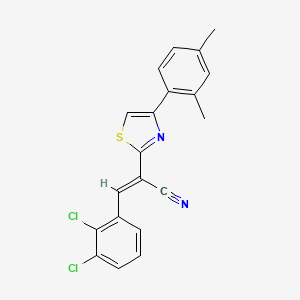

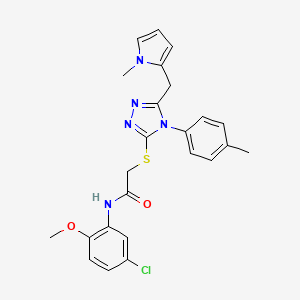

![(E)-3-bromo-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2660518.png)

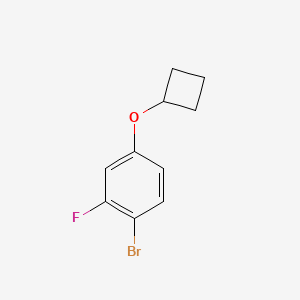

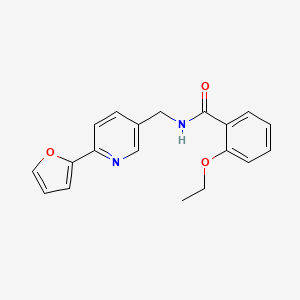

![N-(3-methoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2660522.png)

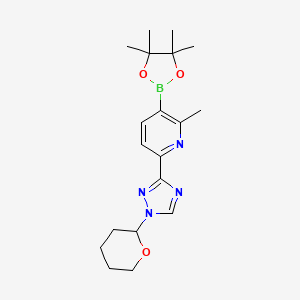

![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2660524.png)

![N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline](/img/structure/B2660527.png)

![2-butyl-3-methyl-1-(2-oxo-2-phenylethyl)-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B2660529.png)

![[(1R,2R)-2-(5-Bromothiophen-2-yl)cyclopropyl]methanol](/img/structure/B2660531.png)

![4-butoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B2660534.png)